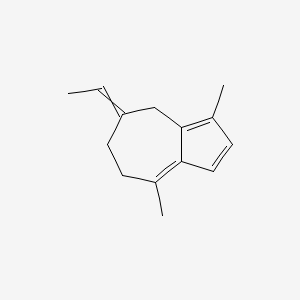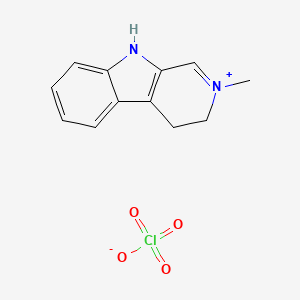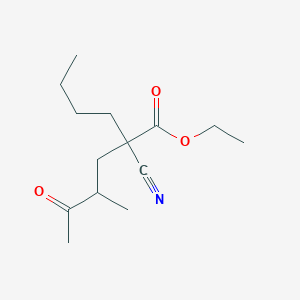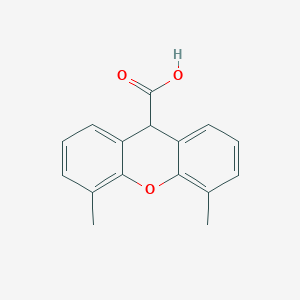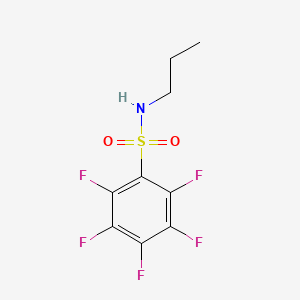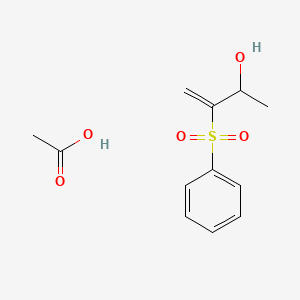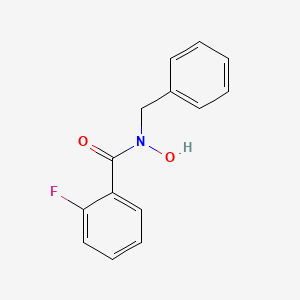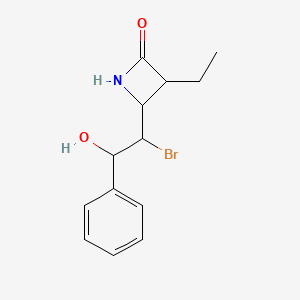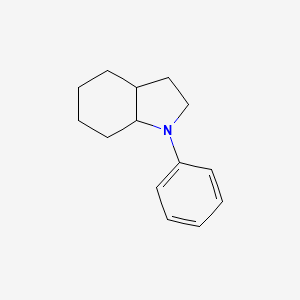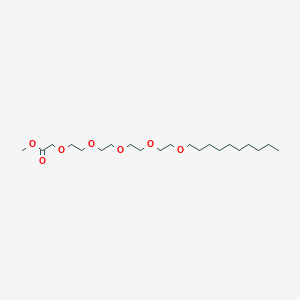
Methyl 3,6,9,12,15-pentaoxapentacosan-1-oate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,6,9,12,15-pentaoxapentacosan-1-oate is a complex organic compound with a molecular formula of C20H42O6. . This compound is notable for its unique structure, which includes multiple ether linkages, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,6,9,12,15-pentaoxapentacosan-1-oate typically involves the esterification of a polyether alcohol with a suitable carboxylic acid derivative. One common method involves the reaction of 3,6,9,12,15-pentaoxapentacosan-1-ol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve techniques such as distillation or chromatography to ensure high purity .
化学反応の分析
Types of Reactions
Methyl 3,6,9,12,15-pentaoxapentacosan-1-oate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
科学的研究の応用
Methyl 3,6,9,12,15-pentaoxapentacosan-1-oate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as a component in formulations requiring specific solubility properties
作用機序
The mechanism of action of Methyl 3,6,9,12,15-pentaoxapentacosan-1-oate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic processes or bind to receptors to modulate cellular responses .
類似化合物との比較
Similar Compounds
3,6,9,12,15-Pentaoxaheptadecane: Similar in structure but with fewer ether linkages.
3,6,9,12,15-Pentaoxaoctacosan-1-ol: Similar backbone but with a hydroxyl group instead of an ester group.
Uniqueness
Methyl 3,6,9,12,15-pentaoxapentacosan-1-oate is unique due to its multiple ether linkages and ester functional group, which confer specific chemical properties and reactivity. Its structure allows for diverse applications in various fields, making it a versatile compound for scientific research and industrial use .
特性
CAS番号 |
109460-74-4 |
|---|---|
分子式 |
C21H42O7 |
分子量 |
406.6 g/mol |
IUPAC名 |
methyl 2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C21H42O7/c1-3-4-5-6-7-8-9-10-11-24-12-13-25-14-15-26-16-17-27-18-19-28-20-21(22)23-2/h3-20H2,1-2H3 |
InChIキー |
OPBJXYLXZVPCQZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOCCOCCOCCOCCOCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene]](/img/structure/B14315086.png)
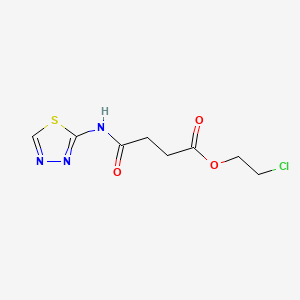
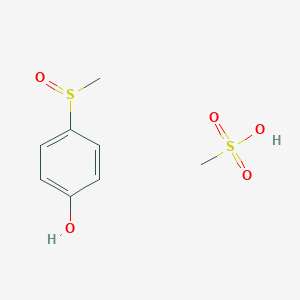
phosphoryl}propanoic acid](/img/structure/B14315106.png)
